A Methodological Guide to the Determination of Phase Transition Temperatures for Novel Keto-Esters: A Case Study of Ethyl 4-(3-bromophenyl)-4-oxobutyrate
A Methodological Guide to the Determination of Phase Transition Temperatures for Novel Keto-Esters: A Case Study of Ethyl 4-(3-bromophenyl)-4-oxobutyrate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract: The physical properties of a novel chemical entity, such as its melting and boiling points, are foundational data points that inform its purity, stability, and potential applications in medicinal chemistry and materials science. This technical guide addresses the current lack of publicly available experimental data for the melting and boiling points of Ethyl 4-(3-bromophenyl)-4-oxobutyrate (CAS No. 147374-04-7). In lieu of specific values, this document provides a comprehensive framework for the experimental determination of these critical phase transition temperatures. We present detailed, field-proven protocols for melting point and micro-boiling point analysis, grounded in the fundamental principles of physical chemistry. The causality behind each experimental step is elucidated to ensure method robustness and data integrity, empowering researchers to confidently characterize this and other novel compounds.
Introduction: The Significance of Phase Transition Data
Ethyl 4-(3-bromophenyl)-4-oxobutyrate is an organic molecule featuring a brominated aromatic ring, a ketone, and an ethyl ester functional group. Such keto-esters are common intermediates in the synthesis of more complex pharmaceutical agents. The precise temperature at which a compound transitions from a solid to a liquid (melting point) and from a liquid to a gas (boiling point) is dictated by the strength of its intermolecular forces. These forces, in turn, are a direct consequence of its molecular structure.
For a research scientist, an experimentally determined melting point serves two primary purposes:
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Identification: A sharp, well-defined melting point can serve as a fingerprint for a specific compound.
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Purity Assessment: The presence of even minor impurities will disrupt the compound's crystal lattice, typically resulting in a lower and broader melting range.[1][2] This phenomenon, known as melting point depression, is a powerful and readily accessible indicator of sample purity.[2]
Similarly, the boiling point provides critical information for purification (e.g., distillation), solvent selection, and reaction condition optimization. Impurities tend to elevate the boiling point of a substance by lowering its vapor pressure.[3][4][5]
Given the absence of published data for Ethyl 4-(3-bromophenyl)-4-oxobutyrate, the following sections provide the necessary theoretical and practical guidance for its characterization.
Predicted vs. Experimental Data
While computational models can predict physical properties, these are estimations. For a novel compound intended for further development, experimental verification is non-negotiable. The protocols detailed below are standard, reliable methods for obtaining these crucial experimental values.
| Physical Property | Predicted/Experimental Value | Data Source |
| Melting Point | Data Not Available | N/A |
| Boiling Point | Data Not Available | N/A |
A template for recording experimentally determined values.
Experimental Determination of Melting Point
The capillary method is the most common and reliable technique for determining the melting point of a crystalline organic solid.[6] It relies on slow, controlled heating of a small sample packed into a capillary tube, allowing for precise observation of the phase transition.
Underlying Principle: Melting Point Depression
A pure crystalline solid has a highly ordered, tightly packed structure. Overcoming the intermolecular forces of this lattice to achieve the disordered liquid state requires a specific amount of thermal energy, resulting in a sharp, characteristic melting point. Impurities disrupt this crystal lattice, creating defects. These imperfections weaken the overall structure, meaning less energy is required to break it down.[2][7] Consequently, the melting process begins at a lower temperature and occurs over a wider range as different regions of the crystal melt at slightly different temperatures.[1]
Experimental Workflow: Capillary Melting Point Determination
Caption: Workflow for Melting Point Determination.
Detailed Protocol
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Sample Preparation:
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Place a small amount of dry Ethyl 4-(3-bromophenyl)-4-oxobutyrate on a watch glass. The sample must be completely dry, as residual solvent will act as an impurity.
-
Grind the crystals into a fine powder using a spatula or mortar and pestle. This ensures uniform packing and efficient heat transfer.[8]
-
Take a capillary tube (sealed at one end) and press the open end into the powder.[9]
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[8][10] The final packed height should be 2-3 mm. An overpacked sample leads to an inaccurate, broad melting range due to poor heat transfer.[8]
-
-
Apparatus Setup (Mel-Temp or similar):
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned and calibrated. It is good practice to first run a standard with a known melting point (e.g., benzoic acid) to verify the apparatus's accuracy.
-
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15°C per minute to get a rough estimate.
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Begin heating again, but this time at a slow, controlled rate of 1-2°C per minute as you approach the expected melting point.[10] This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[10]
-
Record the temperature at which the first droplet of liquid becomes visible (T_initial).
-
Record the temperature at which the entire sample has completely liquefied (T_final).
-
-
Reporting:
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The melting point is reported as the range from T_initial to T_final. A pure sample will typically have a sharp range of 0.5-2°C.[2] An impure sample will exhibit a depressed and broader range.
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Experimental Determination of Boiling Point
For research-scale quantities, a micro-boiling point determination using a Thiele tube is a highly effective and material-sparing method.[11][12][13]
Underlying Principle: Vapor Pressure and Boiling
A liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[14] The micro-method ingeniously uses this principle. A small, inverted capillary tube traps air and vapor from the sample. As the sample is heated, the trapped gas expands and is eventually replaced by the sample's vapor, which exits as a rapid stream of bubbles. When the heat is removed, the sample cools, and its vapor pressure drops. The moment the external atmospheric pressure overcomes the internal vapor pressure, the liquid is forced back into the capillary tube. The temperature at which this occurs is the boiling point.[11][12]
Experimental Workflow: Micro-Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Determination.
Detailed Protocol
-
Apparatus Assembly:
-
Add approximately 0.5 mL of Ethyl 4-(3-bromophenyl)-4-oxobutyrate to a small test tube (e.g., 75 x 10 mm).
-
Take a capillary tube sealed at one end. Place it into the test tube with the open end facing down.[15]
-
Attach the test tube to a thermometer using a rubber band or a small slice of rubber tubing. The bottom of the test tube should be aligned with the thermometer bulb.[12]
-
Clamp a Thiele tube to a ring stand. The Thiele tube should be filled with mineral oil to a level above the top of the side arm.[12][16]
-
-
Measurement:
-
Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is submerged in the oil but the rubber band remains above the oil level to prevent it from softening and breaking.[13][15]
-
Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner.[12] The unique shape of the Thiele tube creates convection currents that ensure uniform heating of the oil bath.[16]
-
As the temperature rises, you will first see a slow stream of bubbles as the trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary.[11][12] This indicates that the air has been expelled and the capillary is now filled with the compound's vapor.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Carefully observe the capillary tube. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11][12] Record this temperature immediately.
-
-
Reporting:
-
The observed boiling point should be reported along with the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
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Conclusion
The determination of melting and boiling points are fundamental experiments in chemical characterization. While specific data for Ethyl 4-(3-bromophenyl)-4-oxobutyrate are not currently found in readily accessible literature, the robust and well-established protocols provided in this guide equip researchers with the necessary tools to determine these properties with a high degree of confidence. A sharp melting range will serve as a reliable indicator of purity for a synthesized batch, while the boiling point is essential for subsequent purification and handling. Adherence to the detailed steps, particularly the control of heating rates, is paramount for achieving accurate and reproducible results.
References
-
University of Calgary. (n.d.). Melting Point Determination. Department of Chemistry. [Link]
-
Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
-
Kennepohl, D., et al. (n.d.). Micro Boiling Point Determination. The Chymist. [Link]
-
Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points. [Link]
-
Nichols, L. (2022). 6.1C: Melting Point Theory. Chemistry LibreTexts. [Link]
-
Organic Lab Techniques. (2021). Boiling Point Using ThieleTube. YouTube. [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. [Link]
-
UMNOrganicChemistry. (2014). How to Prepare a Melting Point Capillary Tube. YouTube. [Link]
-
Wikipedia. (n.d.). Melting-point depression. [Link]
-
Al-Trawneh, S. (2021). Experiment (1) determination of melting points. SlideShare. [Link]
-
The Chemistry Platform. (2023). Effect of Impurities on Boiling Points. YouTube. [Link]
-
Wikipedia. (n.d.). Thiele tube. [Link]
-
Vedantu. (n.d.). What is the effect of impurities on boiling point of class 12 chemistry CBSE. [Link]
-
University of Calgary. (n.d.). BOILING POINT DETERMINATION. Department of Chemistry. [Link]
-
IBChem. (n.d.). Melting point depression. [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Science in Motion. [Link]
-
Professor Dave Explains. (2013). Melting Point Depression Explained. YouTube. [Link]
-
Homework.Study.com. (n.d.). What is the effect of impurities on boiling point?. [Link]
-
Nerz-Stormes, M. (2010). How to pack a melting point capillary and measure a melting point. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ibchem.com [ibchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. What is the effect of impurities on boiling point of class 12 chemistry CBSE [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chymist.com [chymist.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. homework.study.com [homework.study.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Thiele tube - Wikipedia [en.wikipedia.org]
